2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine
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Overview
Description
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine is a complex organic compound that features a pyrimidine ring substituted with bromine and chlorine atoms, as well as a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method starts with the preparation of 5-bromopyrimidine, which is then reacted with piperidine derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation: It can form larger molecules through condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the piperidine ring, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(5-Bromopyrimidin-2-yl)oxy]aniline: This compound shares the bromopyrimidine moiety but differs in its other substituents.
5-Bromopyrimidine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-5-chloropyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN5O/c14-9-5-18-13(19-6-9)21-11-1-3-20(4-2-11)12-16-7-10(15)8-17-12/h5-8,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUOAPYLWTYHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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